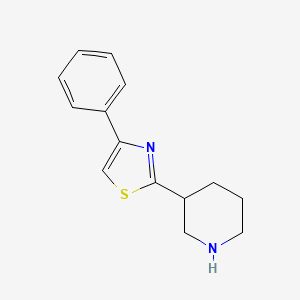

4-Phenyl-2-(piperidin-3-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2S |

|---|---|

Molecular Weight |

244.36 g/mol |

IUPAC Name |

4-phenyl-2-piperidin-3-yl-1,3-thiazole |

InChI |

InChI=1S/C14H16N2S/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2 |

InChI Key |

GLPYPAYCZUFIAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=NC(=CS2)C3=CC=CC=C3 |

Origin of Product |

United States |

The Pervasive Role of Thiazole and Piperidine Scaffolds in Contemporary Medicinal Chemistry Research

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.govnih.gov It is a structural motif found in numerous natural and synthetic compounds that exhibit a wide array of biological activities. researchgate.netfabad.org.tr Thiazole derivatives are recognized for their antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties. nih.govnih.gov The versatility of the thiazole scaffold allows for the generation of molecules with improved potency and favorable pharmacokinetic profiles. researchgate.net Its presence in several FDA-approved drugs underscores its clinical significance. fabad.org.tr

The combination of these two privileged scaffolds in a single molecule, as seen in 4-Phenyl-2-(piperidin-3-yl)thiazole, presents a compelling strategy for the development of novel therapeutic agents. researchgate.net

Structural Characteristics and Chemical Significance of 4 Phenyl 2 Piperidin 3 Yl Thiazole

The molecular structure of 4-Phenyl-2-(piperidin-3-yl)thiazole is characterized by a central thiazole (B1198619) ring. A phenyl group is attached at the 4-position of this ring, and a piperidin-3-yl group is connected at the 2-position. This specific arrangement of a phenyl substituent and a piperidine (B6355638) ring on the thiazole core imparts distinct chemical properties that are of significant interest to researchers.

The synthesis of such thiazole derivatives often involves cyclocondensation reactions. researchgate.net For instance, a common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. evitachem.com Another approach involves the condensation of substituted benzoyl thiourea (B124793) derivatives with ethyl chloroacetate. researchgate.net The purification and characterization of the final product are typically achieved using techniques like silica (B1680970) gel chromatography, NMR spectroscopy, and mass spectrometry. ontosight.airesearchgate.net

| Property | Value |

| Molecular Formula | C14H16N2S |

| Molecular Weight | 244.36 g/mol |

Note: The molecular formula and weight are for the parent compound 4-Phenyl-2-(piperidin-3-yl)thiazole.

Research Trajectories and Academic Significance of 4 Phenyl 2 Piperidin 3 Yl Thiazole Investigations

Research into 4-Phenyl-2-(piperidin-3-yl)thiazole and its derivatives is primarily driven by the quest for new therapeutic agents with improved efficacy and safety profiles. The academic significance of these investigations lies in understanding the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the phenyl and piperidine (B6355638) moieties, researchers can explore how these changes affect the biological activity of the molecule.

Studies have shown that derivatives of 4-phenylthiazole (B157171) exhibit a range of biological activities, including anti-inflammatory and analgesic effects. researchgate.netnih.gov For example, certain substituted 4-phenyl-1,3-thiazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. researchgate.net Similarly, novel thiazole (B1198619) derivatives of 4-piperidone (B1582916) have been synthesized and screened for their analgesic properties, with some compounds showing significant activity. researchgate.netnih.gov

The exploration of 4-Phenyl-2-(piperidin-3-yl)thiazole and related structures contributes to the broader field of medicinal chemistry by providing insights into the design of new drugs. The unique combination of the thiazole and piperidine scaffolds offers a promising platform for the development of compounds targeting a variety of diseases. Future research will likely focus on optimizing the synthesis of these compounds, further exploring their pharmacological profiles, and identifying specific biological targets.

Synthetic Routes to 4-Phenyl-2-(piperidin-3-yl)thiazole and its Analogs

The synthesis of 4-phenyl-2-(piperidin-3-yl)thiazole, a heterocyclic compound featuring a core thiazole ring substituted with phenyl and piperidine groups, employs a range of established and advanced chemical methodologies. These strategies focus on the efficient construction of the thiazole nucleus and the subsequent or concurrent introduction of the piperidine moiety.

Structure Activity Relationship Sar Analysis of 4 Phenyl 2 Piperidin 3 Yl Thiazole Analogues

Elucidation of Substituent Effects on Thiazole (B1198619) and Phenyl Rings

The thiazole ring and its phenyl substituent at the 4-position are key areas for modification to modulate biological activity. Research on various thiazole-based compounds has demonstrated that the nature and position of substituents on these rings can dramatically influence efficacy.

The thiazole nucleus is a versatile scaffold found in numerous biologically active compounds and approved drugs. nih.gov Its effect on a molecule's biological activity can be significantly altered by attaching it to other pharmacologically potent moieties. nih.gov The electronic properties of the thiazole ring, including its pKa and hydrogen-bonding capabilities, are influenced by its substitution pattern. nih.gov For instance, substitutions at the C2, C4, and C5 positions can strain the ring, necessitating careful structural consideration. globalresearchonline.net

SAR studies on related 2-phenylthiazole (B155284) derivatives have shown that substitutions on the phenyl ring are critical. For example, in a series of 2-phenylthiazole-4-carboxamides, a 4-methoxy group on the phenyl ring improved activity against Caco-2 cancer cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines. nih.gov Furthermore, a 3-fluoro analogue exhibited a good cytotoxic profile against all tested cell lines. nih.gov This highlights that both electron-donating and electron-withdrawing groups can enhance activity, depending on their position. Other studies have consistently shown that para-halogen-substituted phenyl groups attached to a thiazole ring are important for activity. nih.govmdpi.com The presence of lipophilic groups at the para-position of the C4-phenyl ring has also been linked to promising antifungal activity in some 2-hydrazinyl-thiazole series. nih.gov

| Ring Position | Substituent Type | Observed Effect on Activity | Reference Compound Class |

| Phenyl Ring (para) | Halogen (e.g., -Cl, -Br, -F) | Generally increases activity | Pyridazinone-thiazole hybrids, Thiazolylamines |

| Phenyl Ring (para) | Lipophilic groups | Increased antifungal activity | 2-Hydrazinyl-4-phenyl-1,3-thiazoles |

| Phenyl Ring (para) | Methoxy (-OCH3) | Improved activity against specific cell lines | 2-Phenylthiazole-4-carboxamides |

| Phenyl Ring (meta) | Fluoro (-F) | Good cytotoxic activity profile | 2-Phenylthiazole-4-carboxamides |

| Phenyl Ring (ortho) | Methoxy (-OCH3) | Maintained high activity against specific cell lines | 2-Phenylthiazole-4-carboxamides |

| Thiazole Ring (C4) | Lipophilic groups (e.g., p-bromophenyl) | Increased antifungal and antituberculosis activity | Thiazole-pyrazoline hybrids |

| Thiazole Ring (C5) | Acyl groups (e.g., acetate, anilido) | Favorable for antibacterial activity | Thiazole-pyrazole hybrids |

Conformational and Stereochemical Impact of the Piperidine (B6355638) Moiety

The piperidine ring, a saturated heterocycle, introduces significant three-dimensionality to the 4-Phenyl-2-(piperidin-3-yl)thiazole scaffold. Its conformational flexibility and the stereochemistry at the C3 position are paramount to how the molecule interacts with its biological target.

Computational and NMR spectroscopic studies on substituted piperidines reveal that delocalization forces, charge-dipole interactions, and solvation play major roles in determining conformational preferences. nih.govresearchgate.net For instance, in N-acylpiperidines, an axial orientation of a 2-substituent is often dictated by pseudoallylic strain. nih.gov While the thiazole in the title compound is at the 3-position, similar principles apply, where the energetic balance between the axial and equatorial conformers is delicate. The thermodynamically less favorable twist-boat conformation can also be stabilized by interactions within a protein binding pocket. nih.gov

The stereochemistry at the C3 position of the piperidine ring creates (R) and (S) enantiomers. It is highly probable that these enantiomers will exhibit different biological activities, as one will orient the critical phenyl-thiazole moiety in a more favorable position for target binding than the other.

Influence of Linker Chains and Bridge Structures on Biological Efficacy

In many drug discovery programs, linker chains or bridging structures are used to connect key pharmacophoric fragments, optimizing their spatial arrangement and modulating physicochemical properties. While the parent compound 4-Phenyl-2-(piperidin-3-yl)thiazole features a direct link between the piperidine and thiazole rings, analysis of related structures shows the importance of linkers.

The effect of a thiazole nucleus on a molecule's biological activity can be influenced by linking it directly or via a linker to other pharmacologically active moieties. nih.gov The choice of linker is critical for effective targeting. Studies on inhibitors where different fragments are connected have shown that even subtle changes in linker type can have drastic effects. For example, replacing a benzene (B151609) ring with a ferrocene (B1249389) moiety connected via a rigid piperazine (B1678402) linker or flexible linkers like ethylenediamine (B42938) and alkane chains led to a significant reduction in antiproliferative potency in one study. acs.org In another case, a π-extended thiazole alkyne fragment connected by a piperazine linker completely eradicated the desired antitumor effect. acs.org

Conversely, strategic linker selection can be beneficial. In the development of dual Hsp90/HDAC6 inhibitors, various aromatic linkers such as oxazole, thiophene, and thiazole were explored to connect the different pharmacophoric heads, with the linker being sandwiched between key amino acid residues in the target enzyme. acs.org This demonstrates that linkers are not merely spacers but can form critical interactions within the binding site. Therefore, introducing a linker between the piperidine and thiazole moieties of the title compound could potentially reorient the fragments for improved binding or alter properties like solubility and membrane permeability.

Pharmacophore Mapping and Identification of Key Molecular Features for Activity

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For thiazole-containing compounds, this approach has been instrumental in identifying key molecular features.

Thiazole rings are often considered "privileged pharmacophores" due to their ability to interact with a wide range of biological targets. nih.gov The thiazole ring itself, along with a central imine, can act as a hydrogen bond donor (HBD) and acceptor (HBA) pharmacophore. nih.gov In silico pharmacophore probing has successfully identified targets for novel thiadiazole derivatives, a related heterocycle. nih.govresearchgate.net

A general pharmacophore model for a 4-Phenyl-2-(piperidin-3-yl)thiazole analogue would likely include:

Aromatic/Hydrophobic Region: Provided by the 4-phenyl ring. This feature is often critical for engaging with hydrophobic pockets in a target protein.

Hydrogen Bond Acceptor: The nitrogen atom of the thiazole ring (aza-nitrogen) is a key H-bond acceptor. researchgate.net

Hydrogen Bond Donor/Acceptor: The piperidine nitrogen (N-H) can act as a hydrogen bond donor, while also being a potential acceptor if unprotonated.

Defined Spatial Geometry: The rigid structure of the thiazole and the specific conformation of the piperidine ring create a defined three-dimensional shape that dictates the relative positions of the other pharmacophoric features.

Validation of such models is often achieved through molecular docking and subsequent biological testing, confirming that hydrophobic contacts and specific hydrogen bonds are major stabilizing factors in the ligand-target complex. nih.gov

Advanced Computational and in Silico Investigations of 4 Phenyl 2 Piperidin 3 Yl Thiazole

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Phenyl-2-(piperidin-3-yl)thiazole, docking simulations are instrumental in identifying potential biological targets and elucidating the nature of its interactions.

Prediction of Binding Modes and Affinities

Molecular docking studies on derivatives of 4-phenyl-1,3-thiazole have demonstrated their potential to bind to various biological targets, such as the fungal lanosterol (B1674476) C14α-demethylase. mdpi.com For 4-Phenyl-2-(piperidin-3-yl)thiazole, hypothetical docking studies can be performed against a range of receptors implicated in different diseases. These simulations predict the binding poses and calculate the binding affinity, typically expressed as a docking score or binding energy (ΔG), which indicates the strength of the interaction. The binding mode is characterized by specific intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site.

For instance, in silico studies on similar 4-phenylthiazol-2-amine derivatives have shown promising binding scores against the estrogen receptor-alpha (ER-α), a key target in breast cancer. nih.gov A hypothetical docking of 4-Phenyl-2-(piperidin-3-yl)thiazole into the ER-α active site might reveal key interactions involving the phenyl and piperidine (B6355638) rings, contributing to a favorable binding energy.

Table 1: Hypothetical Molecular Docking Results for 4-Phenyl-2-(piperidin-3-yl)thiazole against Various Receptors

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Estrogen Receptor-α | 1A52 | -8.5 | LEU346, THR347, TRP383, LEU525 |

| DNA Gyrase Subunit B | 5L3J | -7.9 | ASP73, ILE78, PRO79, ILE94 |

| Tubulin | 4O2B | -7.2 | LYS254, ASN258, ALA316, LYS352 |

This table presents hypothetical data based on docking studies of similar compounds and is for illustrative purposes.

Virtual Screening for Novel Hit Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Derivatives of 4-phenyl-1,3-thiazole and other related thiazole (B1198619) structures are frequently included in compound libraries for virtual screening campaigns. mdpi.comsemanticscholar.org The unique scaffold of 4-Phenyl-2-(piperidin-3-yl)thiazole makes it a candidate for such screenings against a wide array of therapeutic targets.

By screening large databases, novel "hits" can be identified that share structural similarities with the query molecule and exhibit high predicted binding affinities. This approach accelerates the discovery of new lead compounds for various diseases, including cancer and infectious diseases. researchgate.netijpsr.com

Molecular Dynamics Simulations for Conformational Landscape and Stability Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. For 4-Phenyl-2-(piperidin-3-yl)thiazole, MD simulations can be employed to study the dynamic behavior of the molecule both in isolation and when bound to a target protein. These simulations can validate the stability of the binding poses predicted by molecular docking. nih.gov

During an MD simulation, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound within the active site. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible or rigid. Such studies on related thiazole derivatives have confirmed the stability of their protein-ligand complexes. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties and reactivity of molecules.

Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine the electronic structure of 4-Phenyl-2-(piperidin-3-yl)thiazole, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the global electrophilicity index, which provide insights into the molecule's potential to participate in chemical reactions. Natural Bond Orbital (NBO) analysis can reveal information about charge delocalization and the stability arising from intramolecular interactions. nih.gov

Table 2: Hypothetical DFT-Calculated Electronic Properties of 4-Phenyl-2-(piperidin-3-yl)thiazole

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Polarizability | 30.2 ų |

This table presents hypothetical data based on DFT calculations of similar compounds and is for illustrative purposes.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.gov By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. This analysis provides a "fingerprint" plot that summarizes the types and relative contributions of different intermolecular interactions, such as H···H, C···H, and N···H contacts.

For a crystalline form of 4-Phenyl-2-(piperidin-3-yl)thiazole, Hirshfeld surface analysis could reveal the dominant forces governing its crystal packing. For example, in a related chlorinated 4-phenylthiazole (B157171) derivative, H···H, C···H/H···C, and Cl···H/H···Cl contacts were found to be the most significant contributors to the crystal packing. nih.gov A similar analysis of the title compound would likely highlight the importance of hydrogen bonding involving the piperidine nitrogen and various C-H···π interactions.

Computational Pharmacokinetic Modeling (ADME Prediction)

The promising biological activities of 4-Phenyl-2-(piperidin-3-yl)thiazole necessitate a thorough understanding of its pharmacokinetic profile to gauge its potential as a therapeutic agent. In the early stages of drug discovery, in silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are invaluable. These computational models allow for the rapid assessment of a compound's likely behavior in the body, helping to identify potential liabilities and guide further optimization efforts before resource-intensive in vitro and in vivo studies are undertaken.

Assessment of Absorption and Distribution Potential

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and efficacy. For 4-Phenyl-2-(piperidin-3-yl)thiazole, several key physicochemical properties that influence these processes can be predicted using computational tools. While specific experimental data for this compound is not available, predictions can be inferred from studies on structurally related thiazole derivatives. nih.govnih.gov

A primary indicator of oral bioavailability is adherence to Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, the molecular weight is over 500 Dalton, the logP is over 5, and there are more than 10 hydrogen bond acceptors. For many thiazole derivatives, computational studies have shown general compliance with these rules, suggesting a favorable absorption profile. nih.gov

Further computational assessment often involves the prediction of parameters such as aqueous solubility, intestinal absorption, and blood-brain barrier (BBB) penetration. For instance, the web-based SwissADME tool is commonly used to predict these properties. nih.gov For analogous compounds, good gastrointestinal absorption is often predicted. nih.gov The polar surface area (PSA) is another crucial descriptor, with a value of less than 140 Ų generally considered favorable for cell membrane permeability. The predicted PSA for thiazole derivatives often falls within a range that suggests good cell penetration.

The distribution of a compound is influenced by its ability to bind to plasma proteins and penetrate various tissues. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect. Computational models can predict the likelihood of a compound binding to proteins like albumin. Furthermore, the potential for a compound to cross the blood-brain barrier is a key consideration for neurologically active agents, while it may be an undesirable side effect for peripherally acting drugs. For many thiazole-based compounds, CNS penetration is predicted to be low, which would be advantageous for peripherally targeted therapies. nih.gov

Below is a hypothetical ADME prediction table for 4-Phenyl-2-(piperidin-3-yl)thiazole, based on typical values observed for similar phenyl-piperidinyl-thiazole structures in computational studies. It is important to note that these are predictive values and require experimental validation.

Table 1: Predicted Physicochemical and ADME Properties of 4-Phenyl-2-(piperidin-3-yl)thiazole

| Property | Predicted Value/Classification | Implication for Pharmacokinetics |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | ~258 g/mol | Favorable for absorption (within Lipinski's rules) |

| logP | 2.5 - 3.5 | Good balance between solubility and permeability |

| Polar Surface Area (PSA) | 40 - 60 Ų | Suggests good cell membrane permeability |

| Hydrogen Bond Donors | 1 | Favorable for absorption (within Lipinski's rules) |

| Hydrogen Bond Acceptors | 3 | Favorable for absorption (within Lipinski's rules) |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability |

| P-glycoprotein Substrate | Likely No | Reduced likelihood of efflux from target cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Unlikely | Potentially low CNS side effects |

| Plasma Protein Binding | Moderate to High | May influence free drug concentration |

In Silico Metabolism and Excretion Pathway Prediction

The metabolic fate of a drug candidate is a critical aspect of its pharmacokinetic profile, influencing its half-life and the potential for drug-drug interactions. In silico tools can predict the primary sites of metabolism on a molecule and the cytochrome P450 (CYP) enzymes most likely involved.

For 4-Phenyl-2-(piperidin-3-yl)thiazole, the phenyl ring, the piperidine ring, and the thiazole ring are all potential sites for metabolic modification. Common metabolic reactions include hydroxylation of the aromatic ring, oxidation of the piperidine ring, and potential cleavage of the molecule. Computational models, such as those available through platforms like StarDrop's P450 models or various web servers, can predict the lability of different positions to metabolism by major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2). For many thiazole derivatives, inhibition of CYP enzymes is a possibility that needs to be assessed. nih.gov

The excretion of the compound and its metabolites is the final step in its elimination from the body. This is typically predicted based on the compound's physicochemical properties, such as its water solubility and molecular weight. More water-soluble metabolites are generally readily excreted via the kidneys.

A summary of predicted metabolic liabilities for 4-Phenyl-2-(piperidin-3-yl)thiazole is presented below. These predictions highlight areas of the molecule that may be susceptible to metabolic enzymes and would be a focus for chemical modification if metabolic instability is observed experimentally.

Application of Cheminformatics Tools and Databases for Compound Optimization

Cheminformatics provides a powerful arsenal (B13267) of computational tools and databases that are essential for the rational design and optimization of lead compounds like 4-Phenyl-2-(piperidin-3-yl)thiazole. nih.gov These approaches enable the systematic exploration of chemical space to identify analogs with improved potency, selectivity, and ADME properties. nthrys.com

One of the primary applications of cheminformatics is the construction of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov By building a dataset of structurally related thiazole derivatives with their corresponding biological activities, QSAR models can be developed to correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity. These models can then be used to predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts.

Pharmacophore modeling is another valuable technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. By generating a pharmacophore model based on known active thiazole derivatives, large chemical databases can be screened in silico to identify novel scaffolds that fit the model and are likely to exhibit the desired biological activity.

Molecular docking studies, often coupled with molecular dynamics simulations, are used to visualize and analyze the binding of 4-Phenyl-2-(piperidin-3-yl)thiazole and its analogs to their biological target. semanticscholar.org This provides insights into the key interactions that govern binding affinity and selectivity. Based on this information, modifications can be proposed to enhance these interactions, for example, by introducing a hydrogen bond donor or acceptor at a specific position.

Databases such as ZINC, PubChem, and ChEMBL are invaluable resources for cheminformatics-driven drug discovery. They contain vast collections of chemical compounds with associated biological data, which can be used for virtual screening, QSAR model building, and identifying commercially available starting materials for synthesis.

The iterative cycle of design, prediction, synthesis, and testing, guided by cheminformatics tools, can significantly accelerate the optimization of 4-Phenyl-2-(piperidin-3-yl)thiazole from a promising hit compound to a viable drug candidate.

Table 3: Cheminformatics Strategies for Optimization of 4-Phenyl-2-(piperidin-3-yl)thiazole

| Cheminformatics Tool/Database | Application in Optimization | Desired Outcome |

|---|---|---|

| QSAR Modeling | Correlate molecular descriptors with biological activity of analogs. | Predict potency of new designs; guide substituent choices. |

| Pharmacophore Modeling | Identify key 3D features for activity; screen virtual libraries. | Discover novel scaffolds with similar activity. |

| Molecular Docking/Dynamics | Predict and analyze binding modes to the biological target. | Propose modifications to improve binding affinity and selectivity. |

| Chemical Databases (e.g., ZINC) | Source of diverse compounds for virtual screening. | Identify new hit compounds with different chemical structures. |

| ADME Prediction Tools | Forecast pharmacokinetic properties of designed analogs. | Prioritize compounds with favorable drug-like properties. |

Future Perspectives and Research Horizon for 4 Phenyl 2 Piperidin 3 Yl Thiazole

Innovations in Green Chemistry and Sustainable Synthesis of Thiazole-Piperidine Hybrids

Traditional methods for synthesizing thiazole (B1198619) derivatives, such as the Hantzsch synthesis, often rely on hazardous reagents, harsh reaction conditions, and environmentally harmful organic solvents, leading to significant waste generation. researchgate.netbepls.com The future of synthesizing 4-Phenyl-2-(piperidin-3-yl)thiazole and related hybrids is increasingly geared towards green chemistry principles to enhance sustainability, cost-effectiveness, and safety. researchgate.netbohrium.com

Key innovations in this area focus on several sustainable strategies:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer rapid, energy-efficient alternatives to conventional heating, often leading to higher yields and shorter reaction times. researchgate.netbepls.com Microwave-assisted synthesis has been successfully employed for the rapid creation of hydrazinyl thiazoles and other derivatives. bepls.comresearchgate.net

Green Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives like water or polyethylene glycol (PEG) is a critical focus. bepls.com Furthermore, the development and use of recyclable, non-toxic catalysts, such as silica-supported tungstosilisic acid or biocatalysts like chitosan hydrogels, are gaining prominence. researchgate.netmdpi.com These catalysts can often be recovered and reused, minimizing waste and cost. mdpi.com

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, thereby reducing solvent usage, time, and waste. researchgate.net This approach is ideal for generating diverse libraries of thiazole derivatives for screening. researchgate.net

These green methodologies promise to make the production of thiazole-piperidine hybrids more environmentally benign and economically viable. bohrium.com

| Synthetic Approach | Traditional Method (e.g., Hantzsch Synthesis) | Green Chemistry Innovations | Key Advantages of Green Approach |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation researchgate.netresearchgate.net | Reduced reaction times, lower energy consumption. |

| Solvents | Volatile organic solvents | Water, PEG-400, solvent-free conditions bepls.com | Reduced environmental pollution and health hazards. |

| Catalysts | Often requires stoichiometric strong acids/bases | Recyclable catalysts (e.g., silica-supported), biocatalysts researchgate.netmdpi.com | Catalyst reusability, milder reaction conditions. |

| Process | Multi-step synthesis with intermediate isolation | One-pot, multicomponent reactions researchgate.net | Increased efficiency, reduced waste and resource consumption. |

This table provides an interactive comparison of traditional versus green synthesis methods for thiazole derivatives.

Discovery of Untapped Biological Targets and Therapeutic Applications

Thiazole and piperidine (B6355638) hybrids have already demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netnih.govmdpi.comnih.gov Future research will likely focus on exploring novel biological targets for 4-Phenyl-2-(piperidin-3-yl)thiazole and its analogues, moving beyond established areas to address unmet medical needs.

Potential future therapeutic areas and targets include:

Neurodegenerative Diseases: Beyond general neuroprotection, derivatives could be designed as specific inhibitors for targets implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-amyloid (Aβ) aggregation. nih.gov Recent studies on thiazole-piperazine hybrids have shown potent, multi-target anti-Alzheimer activity. nih.gov

Oncology: While thiazoles are known anticancer agents, future work could target specific signaling pathways. mdpi.comnih.gov For instance, derivatives could be developed as inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis, or as tubulin polymerization inhibitors that disrupt mitosis in cancer cells. frontiersin.orgmdpi.com

Infectious Diseases: With growing antimicrobial resistance, novel thiazole-piperidine compounds could be investigated as inhibitors of essential bacterial enzymes or to combat multidrug-resistant pathogens. nih.gov

Metabolic Disorders: The thiazole scaffold has been explored for its role in managing metabolic syndrome, presenting an opportunity to investigate derivatives for targets related to diabetes and obesity. nih.gov

| Potential Therapeutic Area | Untapped or Emerging Biological Target | Rationale / Existing Evidence |

| Oncology | Tubulin Polymerization, VEGFR-2 frontiersin.orgmdpi.com | Thiazole derivatives have shown potent cytotoxicity and the ability to inhibit microtubule assembly and tumor angiogenesis. frontiersin.orgnih.gov |

| Neurodegenerative Disorders | Multi-target inhibition (AChE, BuChE, Aβ Aggregation) nih.gov | Hybrid molecules combining thiazole and piperazine (B1678402)/piperidine scaffolds show promise in simultaneously addressing multiple pathological factors in Alzheimer's disease. mdpi.comnih.gov |

| Infectious Diseases | Bacterial enzymes in resistant strains nih.gov | The thiazole nucleus is a core component of many antimicrobial agents; new hybrids could overcome existing resistance mechanisms. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, other inflammatory mediators nih.gov | Thiazole hybrids have demonstrated significant anti-inflammatory properties, suggesting potential for more selective inhibitors. researchgate.netnih.gov |

This interactive table outlines potential future therapeutic applications and biological targets for 4-Phenyl-2-(piperidin-3-yl)thiazole derivatives.

Integration of Artificial Intelligence and Machine Learning in De Novo Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design of novel molecules with desired properties. nih.govfrontiersin.org For 4-Phenyl-2-(piperidin-3-yl)thiazole, these computational tools can be used to explore a vast chemical space efficiently, generating new analogues with optimized activity and safety profiles. nih.govmdpi.com

Key applications of AI/ML in this context include:

Generative Models: Algorithms like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on existing libraries of active thiazole and piperidine compounds to generate novel molecular structures that have a high probability of being active. frontiersin.orgnih.gov

Predictive Modeling: ML models can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed compounds before they are synthesized. mdpi.comresearchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources.

Multi-Parameter Optimization: De novo design can be guided by multi-property optimization, where AI algorithms simultaneously refine a molecule's structure to improve potency, selectivity, and pharmacokinetic properties (e.g., logP, molecular weight) while minimizing predicted toxicity. nih.govmdpi.com

The integration of AI promises to shorten the hit-to-lead and lead optimization phases in the development of new drugs based on the 4-Phenyl-2-(piperidin-3-yl)thiazole scaffold. nih.gov

| AI/ML Application | Description | Impact on Drug Design |

| De Novo Molecular Generation | Using generative models (e.g., RNNs, VAEs) to create novel chemical structures from scratch. frontiersin.orgnih.gov | Rapidly explores vast chemical space to identify novel, synthesizable drug candidates. |

| QSAR & Property Prediction | Developing models to predict biological activity, toxicity, and ADME properties of virtual compounds. mdpi.comresearchgate.net | Prioritizes candidates for synthesis, reducing the number of compounds that need to be made and tested. |

| Structure-Based Design | Employing AI to analyze protein-ligand interactions and guide the design of molecules with high binding affinity to a specific target. nih.gov | Facilitates the optimization of lead compounds for improved potency and selectivity. |

This interactive table summarizes the roles of AI and machine learning in designing novel 4-Phenyl-2-(piperidin-3-yl)thiazole analogues.

Addressing Challenges in Preclinical Translation and Compound Optimization

Moving a promising compound from initial discovery to a clinical candidate involves overcoming significant preclinical challenges. For 4-Phenyl-2-(piperidin-3-yl)thiazole derivatives, optimization will focus on enhancing potency, selectivity, and pharmacokinetic properties while ensuring a favorable safety profile.

Key challenges and optimization strategies include:

Metabolic Stability: The piperidine ring can be susceptible to metabolic oxidation by hepatic enzymes. researchgate.net Strategies to improve stability include introducing substituents that block metabolic sites or rigidifying the piperidine linker, for example, by creating a bicyclic structure. researchgate.net

Potency and Selectivity: Achieving high potency for the intended biological target while minimizing off-target effects is crucial. Introducing chiral centers into the piperidine ring can significantly enhance potency and selectivity by providing a better three-dimensional fit within the target's binding site. thieme-connect.com

Physicochemical Properties: Fine-tuning properties such as solubility and permeability is essential for good oral bioavailability. Structure-activity relationship (SAR) studies can guide modifications to the phenyl or thiazole rings to achieve an optimal balance of lipophilicity and polarity. thieme-connect.com

Toxicity: Early assessment of potential cardiotoxicity (e.g., hERG channel inhibition) is critical. nih.gov Computational models can predict such liabilities, and structural modifications can be made to mitigate risks before extensive in vivo testing.

A systematic, multi-parameter optimization campaign is essential to successfully translate a promising hit compound into a viable preclinical candidate. researchgate.net

| Preclinical Challenge | Potential Optimization Strategy | Expected Outcome |

| Poor Metabolic Stability | Introduction of blocking groups on the piperidine ring; rigidification of the molecular scaffold. researchgate.net | Increased resistance to hepatic metabolism, longer half-life. |

| Low Potency | Introduction of chiral centers; structure-based design to optimize target binding interactions. thieme-connect.com | Enhanced binding affinity and biological activity. |

| Off-Target Effects | SAR studies to improve selectivity; bioisosteric replacement of the piperidine ring. researchgate.net | Reduced side effects and improved safety profile. |

| Poor Bioavailability | Modulation of lipophilicity and polar surface area through chemical modifications. thieme-connect.com | Improved absorption and distribution in the body. |

This interactive table details common preclinical hurdles and the strategies to optimize 4-Phenyl-2-(piperidin-3-yl)thiazole derivatives for clinical development.

Q & A

Q. What are the standard synthetic routes for 4-Phenyl-2-(piperidin-3-yl)thiazole, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions. For example, thiazole derivatives are synthesized by reacting thiourea intermediates with α-haloketones or via substitution reactions on pre-formed thiazole cores. Key intermediates, such as 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones, are characterized using FT-IR (to confirm functional groups like C=S and N-H stretches), ¹H/¹³C-NMR (to verify substituent positions), and elemental analysis (to validate purity ≥95%) .

Q. Which spectroscopic methods are critical for confirming the structure of 4-Phenyl-2-(piperidin-3-yl)thiazole?

- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine protons at δ 1.5–3.0 ppm).

- ¹³C-NMR : Confirms carbon frameworks (e.g., thiazole C-2 at ~165 ppm, aromatic carbons at ~120–140 ppm).

- FT-IR : Detects C-N (1250–1350 cm⁻¹) and C-S (600–700 cm⁻¹) bonds. Cross-validation with melting point analysis and HPLC purity checks (≥95%) ensures structural integrity .

Q. How can solubility and stability be assessed for this compound during purification?

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, ethyl acetate). Thiazole derivatives often exhibit better solubility in DMF or DMSO.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Stability is monitored via TGA (thermal decomposition >200°C) and accelerated degradation studies (e.g., exposure to light/humidity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Employ factorial design to systematically vary parameters:

- Catalysts : Compare BF₃·Et₂O vs. ZnCl₂ for cyclization efficiency.

- Solvents : Assess DMF (high polarity) vs. toluene (low polarity) on reaction rate.

- Temperature : Optimize between 80–120°C to balance yield and side reactions. For example, yields increased from 70% to 87% by switching from toluene to DMF at 100°C .

Q. How should researchers resolve contradictions in reported spectral data or bioactivity?

- Cross-validation : Use multiple techniques (e.g., X-ray crystallography alongside NMR) to confirm ambiguous peaks.

- Reproducibility : Replicate experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere).

- Meta-analysis : Compare datasets from independent studies to identify outliers. For instance, conflicting melting points (e.g., 91–93°C vs. 95–97°C) may arise from polymorphic forms, resolved via DSC analysis .

Q. What computational strategies predict the pharmacological potential of 4-Phenyl-2-(piperidin-3-yl)thiazole?

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8 kcal/mol.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .

Q. How can combinatorial chemistry expand the structural diversity of thiazole-triazole hybrids?

- Parallel synthesis : React 4-Phenyl-2-(piperidin-3-yl)thiazole with diverse electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to generate libraries.

- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties. Monitor reaction progress via LC-MS .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.